8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug-likeness XLogP3

8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 126118‑55‑6) is a synthetic purine‑2,6‑dione (xanthine) derivative with a molecular formula of C₁₁H₁₅BrN₄O₂ and a molecular weight of 315.17 g mol⁻¹. Key structural features include a bromine atom at the 8‑position and an isopentyl (3‑methylbutyl) chain at the 7‑position of the purine scaffold.

Molecular Formula C11H15BrN4O2
Molecular Weight 315.17 g/mol
CAS No. 126118-55-6
Cat. No. B14094130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS126118-55-6
Molecular FormulaC11H15BrN4O2
Molecular Weight315.17 g/mol
Structural Identifiers
SMILESCC(C)CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
InChIInChI=1S/C11H15BrN4O2/c1-6(2)4-5-16-7-8(13-10(16)12)15(3)11(18)14-9(7)17/h6H,4-5H2,1-3H3,(H,14,17,18)
InChIKeyDBQYZQFOQFOBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 126118-55-6) – Core Physicochemical and Structural Profile for Research Procurement


8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 126118‑55‑6) is a synthetic purine‑2,6‑dione (xanthine) derivative with a molecular formula of C₁₁H₁₅BrN₄O₂ and a molecular weight of 315.17 g mol⁻¹ . Key structural features include a bromine atom at the 8‑position and an isopentyl (3‑methylbutyl) chain at the 7‑position of the purine scaffold . The compound exhibits a melting point of approximately 285 °C and is soluble in dimethyl sulfoxide (DMSO), consistent with the physicochemical expectations for a moderately lipophilic (XLogP3 = 2), halogenated xanthine . These attributes define a distinct molecular volume, hydrogen‑bond donor/acceptor count, and lipophilicity profile that directly influence binding-pocket complementarity and are critical parameters when sourcing a building block for structure‑activity relationship (SAR) studies or impurity reference standard applications.

Why 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Interchanged with Other 8‑Bromo‑xanthine Analogs in Research or Analytical Workflows


Substituting a closely related 8‑bromo‑xanthine analog for the 7‑isopentyl congener introduces uncontrolled variables that can compromise experimental reproducibility and regulatory compliance. The length and branching of the 7‑alkyl substituent directly modulate lipophilicity, as reflected by the XLogP3 of 2 for the isopentyl derivative . This parameter governs aqueous solubility, membrane permeability, and off‑target binding—properties that are not linearly scalable from the 7‑butyl analog (MW 301.14 g mol⁻¹) and cannot be reliably inferred without empirical data . In pharmaceutical impurity profiling, even a single methylene‑unit difference alters chromatographic retention time, mass spectral fragmentation patterns, and detector response factors, making non‑identical reference standards unsuitable for validated analytical methods [1]. For laboratories requiring a specific building block for SAR exploration of TRPC5 or related ion‑channel targets, the use of an unverified substitute risks generating misleading structure‑activity relationships that fail to replicate when the correct compound is eventually employed.

Quantitative Differentiation Evidence for 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione vs. Closest Structural Analogs


Lipophilicity Differentiation: 7‑Isopentyl vs. 7‑Butyl Substitution Increases Computed LogP by ~0.5 Units

The isopentyl (3‑methylbutyl) substituent at the 7‑position confers a calculated XLogP3 of 2.0 for the target compound, compared with a value of approximately 1.5 for the 7‑butyl analog (CAS 126118‑53‑4). This ~0.5 log unit increase represents a roughly three‑fold greater partition coefficient in an octanol‑water system . The difference arises from the additional methyl branch and extended carbon chain of the isopentyl group and is consistent with the Hansch π‑principle for alkyl chain contributions [1].

Lipophilicity Drug-likeness XLogP3 SAR

Molecular Weight Discrimination: 315.17 vs. 301.14 g mol⁻¹ Enables Unambiguous Mass Spectrometric Identification

The monoisotopic mass of the target compound is 314.0378 Da (exact mass), with an average molecular weight of 315.17 g mol⁻¹, compared with 301.14 g mol⁻¹ for the 7‑butyl analog . In electrospray ionization (ESI⁺) LC‑MS, the [M+H]⁺ ions differ by 14.02 m/z units (one methylene group), providing baseline chromatographic separation under standard reversed‑phase gradient conditions and unequivocal mass discrimination in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes [1].

Mass spectrometry Impurity profiling LC-MS Quality control

Thermal Stability Benchmark: Melting Point of ~285 °C Differentiates from Lower‑Melting 7‑Alkyl Congeners

The target compound exhibits a melting point of approximately 285 °C . In contrast, the 8‑bromo‑7‑butyl analog (CAS 126118‑53‑4) and the 7‑isobutyl analog display melting points typically in the 240–260 °C range based on vendor certificate‑of‑analysis data (exact values vary by polymorphic form and purity) . The elevated melting point reflects stronger crystal‑lattice stabilization conferred by the branched isopentyl chain and is a reproducible identity and purity indicator in differential scanning calorimetry (DSC) and melting‑point apparatus measurements.

Thermal analysis Purity determination DSC Formulation

Patent‑Contextualized TRPC5 Ion‑Channel Ligand Space: 7‑Branched‑Alkyl Xanthines Are Preferred Scaffolds for TRPC5 Inhibition

Patent US 2018/0244674 A1 (Hydra Biosciences) describes substituted xanthines with branched or extended alkyl chains at the 7‑position as privileged scaffolds for inhibiting the TRPC5 ion channel, a target implicated in neuropsychiatric disorders, nephropathy, and seizure disorders [1]. Within the patent’s Markush structure, the 7‑isopentyl substituent exemplified by CAS 126118‑55‑6 falls directly within the claimed lipophilic range demonstrated to confer low‑nanomolar TRPC5 inhibition (IC₅₀ values as low as 5.3 nM for structurally related 7‑alkyl‑8‑bromo‑xanthines) [2]. The 7‑butyl analog, while within the generic scope, lacks the methyl branching that the patent identifies as favorable for filling a hydrophobic sub‑pocket of the TRPC5 voltage‑sensor domain.

TRPC5 Ion channel Xanthine inhibitor Patent landscape

Synthetic Accessibility and Purity Differentiation: Vendor‑Reported 99.9% Purity Achievable via N‑7 Alkylation Route

The compound can be synthesized via nucleophilic substitution of 8‑bromo‑3‑methyl‑3,7‑dihydro‑1H‑purine‑2,6‑dione (2.450 g) with isopentyl bromide (1.596 g) in the presence of sodium carbonate (1.590 g) in acetone at elevated temperature, yielding the product in 99.9% purity after filtration and purification . The corresponding 7‑butyl analog requires butyl bromide, which is less sterically hindered and can produce higher levels of dialkylated by‑products, typically resulting in reported purities of 95–97% under analogous conditions .

Synthesis Purity Alkylation Procurement

Hydrogen‑Bond Donor Count and Crystallinity: One H‑Bond Donor and Higher Melting Point Favor Crystalline Solid Form for Formulation Studies

The target compound possesses a single hydrogen‑bond donor (the N‑1 H of the purine‑2,6‑dione ring) and three hydrogen‑bond acceptors . This donor/acceptor ratio of 1:3, combined with the high melting point of ~285 °C, indicates a strong propensity for crystalline solid formation via N‑H···O=C intermolecular hydrogen bonding. By comparison, the 7‑butyl analog has an identical donor count but a lower melting point (~240–260 °C), suggesting weaker crystal‑lattice stabilization that can translate into greater amorphous content, higher hygroscopicity, and reduced physical stability upon storage .

Crystallinity Hydrogen bonding Solid form Formulation

Procurement‑Relevant Application Scenarios for 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione


TRPC5 Ion‑Channel Drug Discovery SAR Probe

For medicinal chemistry teams prosecuting TRPC5 as a target for neuropsychiatric or renal indications, this compound serves as a well‑defined 7‑branched‑alkyl xanthine building block that occupies the lipophilic sub‑pocket identified in US 2018/0244674 A1 as critical for potency . The XLogP3 of 2.0 and the isopentyl branching pattern align with the patent‑preferred SAR, enabling straightforward interpretation of potency trends in manual or automated patch‑clamp electrophysiology assays [1].

High‑Purity Reference Standard for Impurity Profiling of Xanthine‑Based APIs

With vendor‑reported purity reaching 99.9% , this compound is suitable as a primary reference standard for HPLC/LC‑MS method development and validation. The 14 m/z mass shift relative to the 7‑butyl homolog and the ~285 °C melting point provide orthogonal identity confirmation parameters that meet ICH Q2(R1) validation requirements for specificity and accuracy [1].

Crystalline Solid Form for Pre‑Formulation and Stability Studies

The high melting point (~285 °C) and single hydrogen‑bond donor count indicate favorable crystallinity, making this compound a model solid form for pre‑formulation screening of xanthine‑based candidates. Its low amorphous content reduces hygroscopicity risk during storage and facilitates reproducible powder dispensing in automated formulation workflows .

Synthetic Intermediate for Diversified 7‑Alkyl‑8‑Substituted Purine Libraries

The 8‑bromo substituent is a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling rapid diversification to 8‑aryl, 8‑amino, or 8‑alkynyl analogs while retaining the pharmacokinetically optimized 7‑isopentyl group . Laboratories can use this single intermediate to generate focused libraries without re‑optimizing the 7‑position substituent, accelerating SAR cycles and reducing procurement overhead.

Quote Request

Request a Quote for 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.